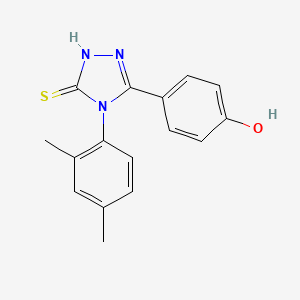
4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2,4-Diméthylphényl)-5-mercapto-4H-1,2,4-triazol-3-yl)phénol est un composé organique complexe qui appartient à la classe des dérivés du triazole. Ce composé est caractérisé par la présence d'un cycle triazole, d'un groupe phénol et d'un groupe diméthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-(2,4-diméthylphényl)-5-mercapto-4H-1,2,4-triazol-3-yl)phénol implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole est formé par une réaction de cyclisation impliquant l'hydrazine et un précurseur approprié, tel qu'un nitrile ou un ester.
Introduction du groupe diméthylphényl : Le groupe diméthylphényl est introduit par une réaction d'alkylation de Friedel-Crafts, dans laquelle le 2,4-diméthylbenzène réagit avec l'intermédiaire triazole en présence d'un catalyseur acide de Lewis.
Fixation du groupe phénol : Le groupe phénol est fixé par une réaction de substitution nucléophile, dans laquelle un dérivé du phénol réagit avec l'intermédiaire triazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de mesures strictes de contrôle de la qualité pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-(2,4-diméthylphényl)-5-mercapto-4H-1,2,4-triazol-3-yl)phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques.
Substitution : Le groupe phénol peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution : Les réactions de substitution électrophile aromatique impliquent souvent des réactifs tels que le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés réduits du triazole.
Substitution : Dérivés du phénol halogénés ou nitrés.
Applications De Recherche Scientifique
Le 4-(4-(2,4-diméthylphényl)-5-mercapto-4H-1,2,4-triazol-3-yl)phénol a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action du 4-(4-(2,4-diméthylphényl)-5-mercapto-4H-1,2,4-triazol-3-yl)phénol implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et d'autres protéines, en modulant leur activité.
Voies impliquées : Il peut influencer les voies de signalisation liées à l'inflammation, la prolifération cellulaire et l'apoptose.
Mécanisme D'action
The mechanism of action of 4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Diméthylphénol : Un dérivé du phénol plus simple présentant des caractéristiques structurales similaires.
4-Hydroxy-1,3-diméthylbenzène : Un autre dérivé du phénol avec un schéma de substitution différent.
4,6-Diméthylphénol : Un dérivé du phénol avec des groupes diméthyle à des positions différentes.
Unicité
Le 4-(4-(2,4-diméthylphényl)-5-mercapto-4H-1,2,4-triazol-3-yl)phénol est unique en raison de la présence du cycle triazole, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications, le distinguant des dérivés du phénol plus simples.
Propriétés
Formule moléculaire |
C16H15N3OS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-8-14(11(2)9-10)19-15(17-18-16(19)21)12-4-6-13(20)7-5-12/h3-9,20H,1-2H3,(H,18,21) |
Clé InChI |
CIIDSOGNYNGNST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


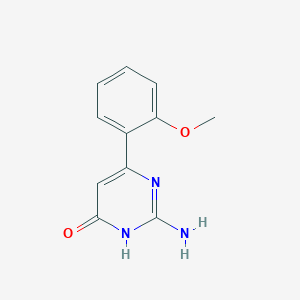
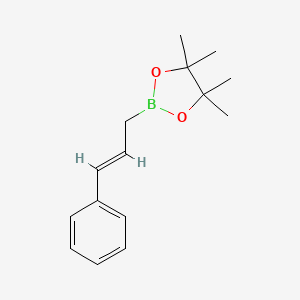
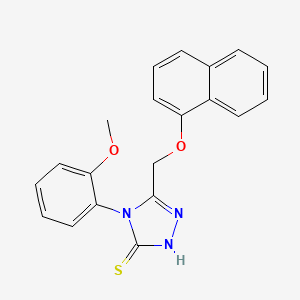
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)

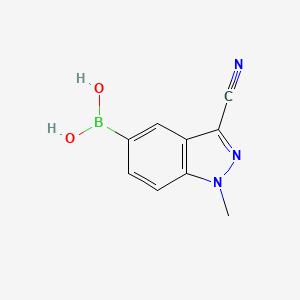
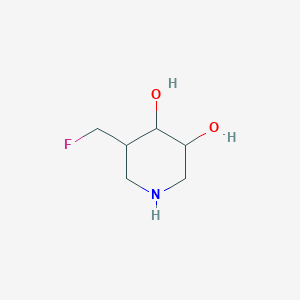

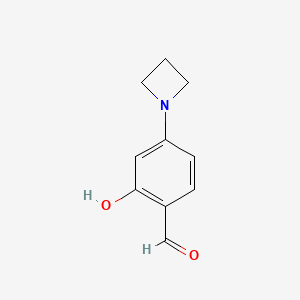


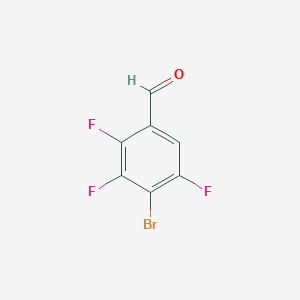
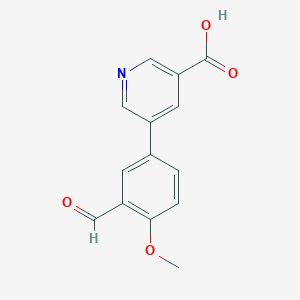
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
